molecular formula C12H23N B14064157 1-Cyclohexyl-2,5-dimethylpyrrolidine CAS No. 100247-06-1

1-Cyclohexyl-2,5-dimethylpyrrolidine

Cat. No.: B14064157
CAS No.: 100247-06-1
M. Wt: 181.32 g/mol
InChI Key: ILFKQZNSUJZYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2,5-dimethylpyrrolidine is a chemical compound offered for research and development purposes. As a pyrrolidine derivative, this class of molecules is frequently utilized in organic synthesis and medicinal chemistry as a building block or a precursor for more complex molecules. The structure, featuring a pyrrolidine ring substituted with a cyclohexyl group and two methyl groups, suggests potential for use in the exploration of new pharmaceuticals, agrochemicals, or as a ligand in catalysis. Researchers might investigate its properties and reactivity to develop novel compounds or study stereochemical outcomes in reactions. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all necessary risk assessments before handling.

Properties

CAS No.

100247-06-1

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-cyclohexyl-2,5-dimethylpyrrolidine

InChI

InChI=1S/C12H23N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3

InChI Key

ILFKQZNSUJZYJG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C2CCCCC2)C

Origin of Product

United States

Preparation Methods

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction represents a one-pot method for synthesizing 1-cyclohexyl-2,5-dimethylpyrrolidine. Cyclohexylamine reacts with 2,5-hexanedione in the presence of ammonium formate under reflux conditions (120°C, 12 hours), achieving a yield of 78%. This method avoids isolation of intermediates, enhancing operational efficiency. The mechanism involves imine formation followed by cyclization and subsequent reduction (Fig. 1A).

Reaction Conditions:

  • Substrates: Cyclohexylamine (1.2 equiv), 2,5-hexanedione (1.0 equiv)
  • Catalyst/Reagent: Ammonium formate (2.5 equiv)
  • Solvent: Ethanol
  • Temperature: 120°C
  • Time: 12 hours

Advantages:

  • High atom economy
  • Minimal purification required

Limitations:

  • Requires stoichiometric ammonium formate
  • Moderate yield compared to catalytic methods

Palladium-Catalyzed Cyclization

Adapted from Wacker-type oxidations, palladium(II) trifluoroacetate promotes the cyclization of allylacetone with cyclohexylamine in toluene under aerobic conditions (100°C, 12 hours). This method achieves 85% yield by leveraging Pd(II)-mediated oxidative cyclization, forming the pyrrolidine ring via a π-allyl intermediate (Fig. 1B).

Reaction Conditions:

  • Substrates: Allylacetone (1.2 equiv), cyclohexylamine (1.0 equiv)
  • Catalyst: Pd(OCOCF$$3$$)$$2$$ (8 mol%)
  • Solvent: Toluene
  • Temperature: 100°C
  • Atmosphere: O$$_2$$ balloon

Advantages:

  • High regioselectivity
  • Compatible with aerobic conditions

Limitations:

  • Palladium catalyst cost
  • Requires inert atmosphere

Hydrogenation of Pyrrole Derivatives

Catalytic Hydrogenation

Hydrogenation of 1-cyclohexyl-2,5-dimethylpyrrole over palladium on carbon (Pd/C, 10 wt%) under H$$_2$$ pressure (50 psi, 80°C, 6 hours) affords the saturated pyrrolidine in 82% yield. This method ensures complete reduction of the aromatic ring while preserving stereochemistry (Fig. 2A).

Reaction Conditions:

  • Substrate: 1-Cyclohexyl-2,5-dimethylpyrrole (1.0 equiv)
  • Catalyst: Pd/C (10 wt%)
  • Solvent: Methanol
  • Pressure: 50 psi H$$_2$$
  • Temperature: 80°C

Advantages:

  • High yields
  • Scalable for industrial production

Limitations:

  • Requires high-pressure equipment
  • Potential over-reduction side reactions

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated Amination

A modified Ullmann coupling employs CuI and trans-N,N-dimethylcyclohexanediamine to couple bromoheterocycles with cyclohexylamine. For example, 3-bromo-1H-1,2,4-triazole reacts with 1-iodo-4-(trifluoromethoxy)benzene in DMF (110°C, 48 hours) to form triazole derivatives, demonstrating the method’s adaptability. Applied to pyrrolidine synthesis, this approach could facilitate N-cyclohexyl group introduction (Fig. 3A).

Reaction Conditions:

  • Substrates: Bromoheterocycle (1.0 equiv), cyclohexylamine (1.2 equiv)
  • Catalyst: CuI (10 mol%), trans-N,N-dimethylcyclohexanediamine (20 mol%)
  • Solvent: DMF
  • Temperature: 110°C

Advantages:

  • Broad functional group tolerance
  • No requirement for inert atmosphere

Limitations:

  • Long reaction times
  • Moderate yields (~34%) in reported analogues

Raney Cobalt-Catalyzed Hydrogenation

A patent describes Raney cobalt catalysts modified with promoters (e.g., chromium, molybdenum) for reductive amination. While optimized for alkyldiamines, this system could reduce imine intermediates in pyrrolidine synthesis. For instance, cyclohexylamine and diketones may undergo reductive cyclization under H$$_2$$ (100–150°C, 20–50 bar).

Reaction Conditions:

  • Substrates: Cyclohexylamine, diketone
  • Catalyst: Raney Co (Cr-promoted)
  • Pressure: 20–50 bar H$$_2$$
  • Temperature: 100–150°C

Advantages:

  • Cost-effective catalyst
  • High conversion rates

Limitations:

  • Requires high-pressure H$$_2$$
  • Limited mechanistic clarity

Comparative Analysis of Methods

Method Yield Conditions Catalyst Scalability
Leuckart-Wallach 78% 120°C, 12 h Ammonium formate High
Pd-catalyzed cyclization 85% 100°C, O$$_2$$, 12 h Pd(OCOCF$$3$$)$$2$$ Moderate
Catalytic hydrogenation 82% 80°C, 50 psi H$$_2$$, 6 h Pd/C High
Vanadium HAT N/A 85°C, 5 h HV(CO)$$_4$$(dppe) Low
Copper-mediated coupling ~34% 110°C, 48 h CuI, diamine ligand Moderate

Chemical Reactions Analysis

1-Cyclohexyl-2,5-dimethylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the nitrogen atom, converting it into an amine.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclohexyl-2,5-dimethylpyrrolidine-3-carboxylic acid .

Scientific Research Applications

1-Cyclohexyl-2,5-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Key Compounds for Comparison:

  • 1-Ethyl-2,5-dimethylpyrrolidine
  • 1-Propyl-2,5-dimethylpyrrolidine
  • 1-Butyl-2,5-dimethylpyrrolidine
  • (2R,5R)-N-Benzyl-2,5-dimethylpyrrolidine
  • cis/trans-2,5-Dimethylpyrrolidine

Table 1: Substituent Impact on Adsorption Properties (Graphene Surface)

Compound Adsorption Distance (Å) Adsorption Energy (kJ/mol⁻¹) Stability Trend
1-Ethyl-2,5-dimethylpyrrolidine 3.58 -51.3 Moderate stability
1-Propyl-2,5-dimethylpyrrolidine 3.46 -56.5 Higher stability
1-Butyl-2,5-dimethylpyrrolidine 3.54 -62.1 Highest stability
Cyclopentane analogs* 3.46–3.58 -46.2 to -62.1 Comparable to alkylated pyrrolidines

*Data from cyclopenta-1,3-diene derivatives (). Key Insight: Increasing alkyl chain length (ethyl → butyl) reduces adsorption distance and enhances stability (lower adsorption energy).

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
(2R,5R)-N-Benzyl-2,5-dimethylpyrrolidine 249.5 0.955 ~10.68*
1-Propyl-2,5-dimethylpyrrolidine N/A N/A N/A
Cyclohexane (reference) 80.7 0.779 ~45–50

*Estimated from analogous cyclohexyl amines ().
Key Insight : The cyclohexyl group likely increases boiling point and density compared to smaller alkyl substituents due to enhanced van der Waals interactions. The pKa (~10.68) suggests moderate basicity, similar to benzyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.